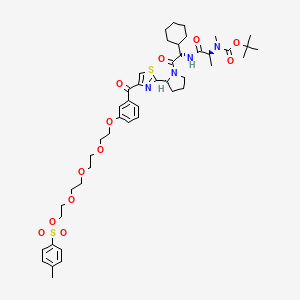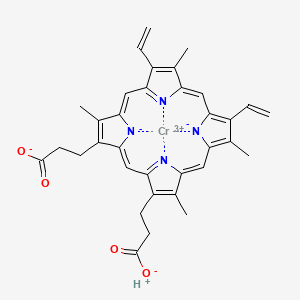
Cr(III) protoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) protoporphyrin IX is a metalloporphyrin complex where a chromium ion is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in the biosynthesis of heme, chlorophyll, and other essential biomolecules. The incorporation of chromium(III) into protoporphyrin IX modifies its chemical and physical properties, making it useful for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromium(III) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a chromium(III) salt under controlled conditions. One common method is to dissolve protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then add a chromium(III) salt, such as chromium(III) chloride. The reaction mixture is heated to facilitate the coordination of the chromium ion to the porphyrin ligand.
Industrial Production Methods: Industrial production of chromium(III) protoporphyrin IX may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Chromium(III) protoporphyrin IX can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to chromium(III) from higher oxidation states.
Substitution: Ligands coordinated to the chromium center can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Chromium(III) protoporphyrin IX.
Substitution: Chromium(III) protoporphyrin IX with different ligands.
Aplicaciones Científicas De Investigación
Chromium(III) protoporphyrin IX has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in mimicking natural metalloproteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of chromium(III) protoporphyrin IX involves its ability to coordinate with various substrates and participate in redox reactions. The chromium center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medical applications or catalyzing chemical reactions in industrial processes.
Comparación Con Compuestos Similares
Chromium(III) protoporphyrin IX can be compared with other metalloporphyrins, such as:
Iron(III) protoporphyrin IX (Heme): Essential for oxygen transport and storage in biological systems.
Magnesium protoporphyrin IX (Chlorophyll): Crucial for photosynthesis in plants.
Zinc protoporphyrin IX: Studied for its potential use in photodynamic therapy and as a diagnostic tool.
Uniqueness: Chromium(III) protoporphyrin IX is unique due to its specific redox properties and the ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring robust and versatile catalysts or therapeutic agents.
Propiedades
Fórmula molecular |
C34H31CrN4O4 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;chromium(3+);hydron |
InChI |
InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |
Clave InChI |
OSBWPUFXHPIDKO-UHFFFAOYSA-K |
SMILES canónico |
[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


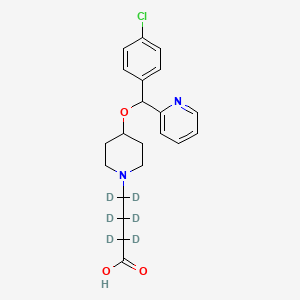

![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
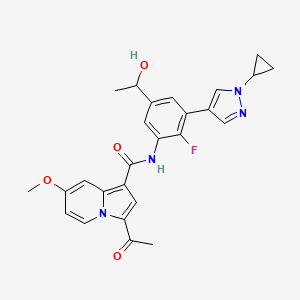

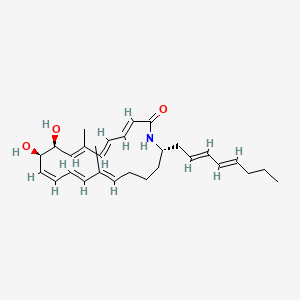
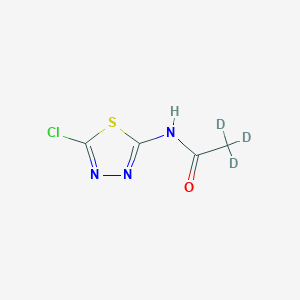

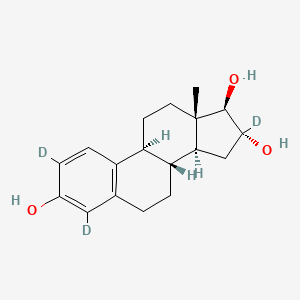
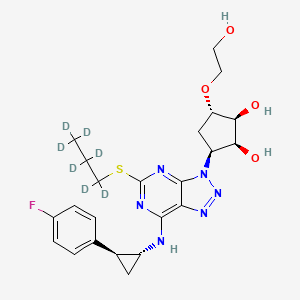
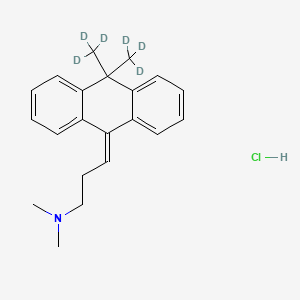
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)

